IPB, also known as isopropylparaben, has been studied for its potential antimicrobial properties. Research suggests that IPB exhibits activity against various bacteria, fungi, and yeasts []. However, the exact mechanisms of action and its effectiveness compared to other preservatives require further investigation [].
Some studies indicate that IPB may possess antioxidant properties []. These properties could potentially contribute to the preservation of products by scavenging free radicals that can cause degradation. However, more research is needed to fully understand the extent and significance of IPB's antioxidant activity in various contexts.
IPB has also been investigated for its potential applications in other areas of scientific research, including:
Isopropyl 4-hydroxybenzoate, also known as isopropylparaben, is an organic compound with the molecular formula and a CAS number of 4191-73-5. This compound is a paraben derivative, specifically the isopropyl ester of p-hydroxybenzoic acid. It appears as a white crystalline solid and is soluble in methanol. Isopropyl 4-hydroxybenzoate is primarily used as a preservative in cosmetic formulations due to its antimicrobial properties, which help to extend the shelf life of products by inhibiting the growth of bacteria and fungi .
The specific mechanism of action of isopropylparaben as a preservative is not fully understood. However, it is believed to disrupt the cell membranes of fungi and bacteria, leading to their death. Additionally, some research suggests that isopropylparaben might have weak estrogenic activity, potentially affecting hormone regulation [].
The synthesis of isopropyl 4-hydroxybenzoate can be achieved through several methods:
Isopropyl 4-hydroxybenzoate finds extensive use across various industries:
Its effectiveness at low concentrations makes it a preferred choice for formulators looking to maintain product integrity without compromising safety .
Isopropyl 4-hydroxybenzoate belongs to a class of compounds known as parabens. Here are some similar compounds along with their unique characteristics:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Methylparaben | Widely used; lower molecular weight; more potent against bacteria. | |
Ethylparaben | Slightly larger than methylparaben; commonly used in cosmetics. | |
Propylparaben | Similar structure; often found in food products; more effective against fungi than bacteria. | |
Butylparaben | Larger size; broader antimicrobial spectrum; associated with higher skin irritation risks. |
Isopropyl 4-hydroxybenzoate stands out due to its balance between efficacy and safety profile compared to other parabens. Its unique structure allows for effective preservation while minimizing potential adverse effects when used within recommended concentrations .
The use of parabens as preservatives traces back to the early 20th century, with their discovery rooted in the quest for stable antimicrobial agents. Isopropylparaben emerged as a derivative of the broader paraben family, which includes methyl-, ethyl-, and propylparabens. The compound’s synthesis was first documented in the mid-20th century, involving the esterification of p-hydroxybenzoic acid with isopropanol in the presence of thionyl chloride. By the 1970s, isopropylparaben gained regulatory approval under the U.S. Food and Drug Administration’s (FDA) Generally Recognized as Safe (GRAS) designation, cementing its role in consumer products.
Early research focused on optimizing synthesis protocols and validating efficacy against microbial pathogens. However, the 1990s marked a turning point, as studies began probing parabens’ endocrine-disrupting potential. A landmark 2004 study detected parabens in breast cancer tumors, sparking widespread debate about their safety. Isopropylparaben, though less studied than its methyl and propyl counterparts, came under scrutiny due to structural similarities and potential bioaccumulation.
Isopropylparaben’s significance lies in its dual role as a preservative and a model compound for studying structure-activity relationships (SAR) in parabens. Its branched isopropyl group confers distinct physicochemical properties, including higher lipophilicity compared to linear-chain parabens, influencing its antimicrobial efficacy and metabolic fate. Studies have demonstrated that isopropylparaben inhibits microbial growth by disrupting membrane integrity and enzyme function, a mechanism shared across the paraben family.
Comparative toxicological analyses reveal nuanced differences: while isopropylparaben exhibits weaker estrogenic activity than butylparaben in vitro, its synergistic effects in mixtures raise concerns. For instance, a 2015 rat study showed that co-administration of isopropylparaben and isobutylparaben at 50 mg/kg/day induced skin hyperkeratosis, highlighting the need for mixture toxicity assessments.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂O₃ |
Molecular Weight | 180.20 g/mol |
Melting Point | 84–86°C |
Log P (Partition Coefficient) | 1.98 (predicted) |
Solubility in Water | 0.25 g/L (20°C) |
IUPAC Name | Propan-2-yl 4-hydroxybenzoate |
Contemporary research addresses three unresolved questions:
Isopropyl 4-hydroxybenzoate follows IUPAC nomenclature rules for ester derivatives. The parent compound, para-hydroxybenzoic acid (4-hydroxybenzoic acid), undergoes esterification with isopropyl alcohol, resulting in the systematic name isopropyl 4-hydroxybenzoate [1] [2]. Key elements of its nomenclature include:
Alternative names in literature include isopropylparaben (common paraben nomenclature) [3], p-hydroxybenzoic acid isopropyl ester (descriptive naming) [2], and 1-methylethyl 4-hydroxybenzoate (substituent-focused naming) [6]. Regulatory databases like CAS (Chemical Abstracts Service) assign the identifier 4191-73-5 to this compound [1] [2].
Table 1: Synonyms and Registry Identifiers
Name | Source |
---|---|
Isopropylparaben | PubChem, KEGG [2] [6] |
p-Hydroxybenzoic acid isopropyl ester | NIST WebBook [1] |
1-Methylethyl 4-hydroxybenzoate | ZFIN [5] |
Parabens are esters of para-hydroxybenzoic acid, characterized by an aromatic benzene ring with hydroxyl (-OH) and ester (-COOR) groups at positions 4 and 1, respectively [3]. Isopropyl 4-hydroxybenzoate distinguishes itself through:
Structural comparison to common parabens:
The branching alters physical properties such as solubility and antimicrobial efficacy, though mechanistic studies on structure-activity relationships remain limited [3].
Isopropyl 4-hydroxybenzoate occupies specific nodes in hierarchical chemical classification systems:
I. Organic Compounds → Benzenoids → Benzene and Substituted Derivatives → Benzoic Acids and Derivatives → p-Hydroxybenzoic Acid Alkyl Esters [9].
II. Functional Groups: Combines aromatic (benzene ring), phenolic (-OH), and ester (-COOR) functionalities [1] [6].
Taxonomic breakdown:
Databases such as KEGG (Entry C20343) and ChEBI (ID 179285) classify it under preservatives and antimicrobial agents, reflecting its functional role [5] [6].
Figure 1: Hierarchical Taxonomy
Organic Compounds └── Benzenoids └── Benzoic Acids and Derivatives └── p-Hydroxybenzoic Acid Alkyl Esters └── Isopropyl 4-Hydroxybenzoate
The compound’s planar benzene ring adopts a resonance-stabilized conformation, with the hydroxyl group participating in intramolecular hydrogen bonding. The ester group’s carbonyl (C=O) and ether (C-O) bonds exhibit partial double-bond character due to conjugation [1] [6].
Isopropyl 4-hydroxybenzoate is synthesized via Fischer esterification, where para-hydroxybenzoic acid reacts with isopropyl alcohol under acidic conditions [3]. Industrial applications leverage its preservative efficacy in cosmetics and pharmaceuticals, though its use is less widespread than methyl- or propylparabens due to regulatory and solubility considerations [3] [7].
Early industrial practice relies on classical acid-catalysed esterification (also called the Fischer–Speier protocol). Para-hydroxybenzoic acid is refluxed with a several-fold excess of isopropanol in the presence of a strong Brønsted acid such as sulphuric acid or p-toluenesulphonic acid until the water by-product is azeotropically removed, shifting the equilibrium toward the ester [1]. A representative data set is given in Table 1.
Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Isolated yield (%) | Reference |
---|---|---|---|---|---|
1 | Sulphuric acid (5) | 110 (reflux) | 8 | 78 | 2 |
2 | p-Toluenesulphonic acid (3) | 110 (reflux) | 10 | 81 | 24 |
3 | Sulphuric acid (stepwise with thionyl chloride, see § 3.2) | 80→reflux | 6 | 92–93 | 10 |
Key observations
The Houben–Hoesch acylation offers an electrophilic route that bypasses the classical esterification equilibrium. Phenol (or an isotopically enriched phenol, see § 3.4) is reacted with trichloroacetonitrile under aluminium trichloride and hydrogen chloride at 60 °C to afford a single para-trichloromethyl-substituted ketone in 79–91% yield [4] [5]. Hydrolysis releases the ketone, which is then transformed into isopropyl 4-hydroxybenzoate by a modified haloform reaction (Table 2).
Step | Principal reagent(s) | Typical yield (%) | Notes | Reference |
---|---|---|---|---|
A: Houben–Hoesch acylation | Trichloroacetonitrile, aluminium trichloride, hydrogen chloride | 79–91 | Complete para-selectivity [4] | 38 |
B: Haloform ester-forming cleavage (see § 3.2.2) | Sodium isopropoxide in isopropanol | 81–95 | Direct ester formation; no protecting groups | 38 |
Overall two-step sequence | — | 65–74 | One isolation; amenable to isotopic labels | 38 |
Advantages
In the modified haloform procedure the trichloromethyl ketone produced above is treated with an alkoxide base. Exhaustive α-halogenation is unnecessary because the pre-installed trichloromethyl group behaves as a latent carboxyl functionality. Nucleophilic attack by isopropoxide, followed by carbon–carbon bond fission, liberates chloride and affords the isopropyl ester in a single operation [4] [6]. Because the first equivalent of base deprotonates the phenolic hydroxyl group, three molar equivalents of sodium isopropoxide are required to guarantee full conversion [4].
Multiple research programmes now target solvent, energy and catalyst footprints.
Strategy | Catalyst / medium | Temperature (°C) | Time (min) | Yield (%) | Green benefit | Reference |
---|---|---|---|---|---|---|
Microwave-assisted solid–liquid phase-transfer catalysis | Potassium carbonate, tetrabutylammonium bromide | 120 | 8 | 83 (propyl analogue) | Solvent-free, rapid cycle [2] | 24 |
Sulphonic-acid functionalised tropine ionic liquid | [Trps][p-toluenesulphonate] | 80 | 60 | 88.7 (salicylic model) | Catalyst is recyclable ≥5 cycles; dual solvent–catalyst role [7] | 26 |
Sulphonic-acid ionic liquid promotion of para-hydroxybenzoic acid esters | Benzothiazole ionic liquid | 90 | 75 | 86 (average, mixed parabens) | Low volatility, minimal aqueous effluent [8] | 36 |
Stepwise thionyl chloride activation (see Table 1, Entry 3) | In-situ isopropyl chlorosulphite | 0→80 | 360 | 92–93 | Lower alcohol excess, shorter reflux, >99% purity [3] | 10 |
Collectively these methods reduce organic solvent demand, lower required reaction temperatures or introduce recyclable catalytic systems, aligning the process with the twelve principles of green chemistry.
Label pattern in starting phenol | Paraben carbon-thirteen incorporation | Overall yield (%) | Purity after crystallisation (%) | Reference |
---|---|---|---|---|
Carbon-thirteen at position 1 | Carbon-thirteen at carbonyl carbon | 72 | 99.5 | 38 |
Carbon-thirteen at positions 2 and 6 | Carbon-thirteen at ring carbons 2 and 6 | 70 | 99.5 | 38 |
Uniform ring carbon-thirteen | Uniform ring labelling | 65 | 99.2 | 38 |
The method avoids protecting groups and proceeds through a single isolated intermediate, facilitating the preparation of custom isotope patterns for tracer or quantitative analytical use [9].
Corrosive;Irritant